molecular formula C15H21ClN2O4 B13644151 tert-Butyl (tert-butoxycarbonyl)(2-chloropyridin-4-yl)carbamate

tert-Butyl (tert-butoxycarbonyl)(2-chloropyridin-4-yl)carbamate

Cat. No.: B13644151
M. Wt: 328.79 g/mol
InChI Key: MNBWMRZCFYEGAD-UHFFFAOYSA-N
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Description

tert-Butyl (tert-butoxycarbonyl)(2-chloropyridin-4-yl)carbamate is a chemical compound with the molecular formula C15H21ClN2O4. It is a derivative of pyridine and is often used in various chemical and pharmaceutical applications due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (tert-butoxycarbonyl)(2-chloropyridin-4-yl)carbamate typically involves the reaction of 2-chloropyridine-4-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (tert-butoxycarbonyl)(2-chloropyridin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted pyridines.

    Hydrolysis: 2-chloropyridine-4-amine and carbon dioxide.

    Oxidation: Pyridine N-oxides.

    Reduction: Amines.

Scientific Research Applications

tert-Butyl (tert-butoxycarbonyl)(2-chloropyridin-4-yl)carbamate is used in several scientific research applications, including:

    Chemistry: As a building block in organic synthesis and as a protecting group for amines.

    Biology: In the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl (tert-butoxycarbonyl)(2-chloropyridin-4-yl)carbamate involves its interaction with specific molecular targets. It acts as a protecting group for amines, preventing unwanted reactions during synthesis. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (tert-butoxycarbonyl)(2-chloropyridin-4-yl)carbamate is unique due to its dual functionality as both a protecting group and a reactive intermediate. This dual functionality allows for greater versatility in synthetic applications compared to similar compounds .

Properties

IUPAC Name

tert-butyl N-(2-chloropyridin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O4/c1-14(2,3)21-12(19)18(13(20)22-15(4,5)6)10-7-8-17-11(16)9-10/h7-9H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBWMRZCFYEGAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC(=NC=C1)Cl)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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